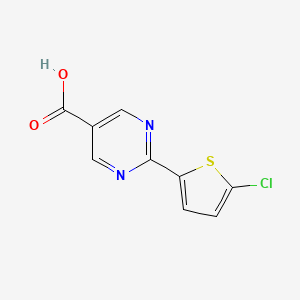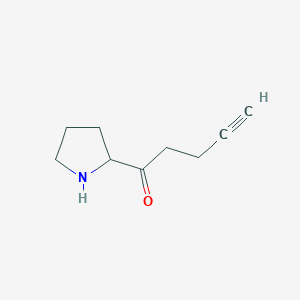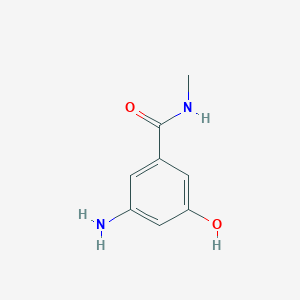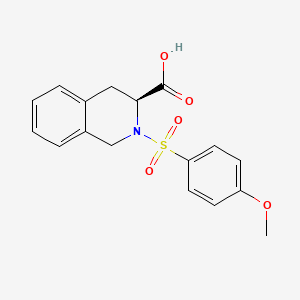
3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of a phenyl-substituted ketone with an appropriate nitrile under basic conditions. One common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the ketone, followed by the addition of the nitrile to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Diols: From oxidation of the epoxide ring.
Amines: From reduction of the nitrile group.
Functionalized Epoxides: From nucleophilic substitution reactions.
Scientific Research Applications
3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3-(propan-2-yl)oxirane: Lacks the nitrile group, which may affect its reactivity and applications.
3-Phenyl-3-(propan-2-yl)oxirane-2-carboxylic acid:
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-phenyl-3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-9(2)12(11(8-13)14-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |
InChI Key |
YCYZMMIATYJFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)


![N-[4-(2-aminopropan-2-yl)phenyl]methanesulfonamide](/img/structure/B13162018.png)


![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)


